Methyl 3-(2-morpholin-4-ylpyrimidin-5-yl)-3-oxopropanoate is a complex organic compound characterized by the presence of a morpholine ring, a pyrimidine ring, and an ester functional group. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly in targeting neurological and oncological pathways. The compound's molecular formula is , and it has a molecular weight of approximately 253.27 g/mol .
This compound is classified as a pyrimidine derivative and is typically synthesized for research purposes. It can be sourced from chemical suppliers such as Matrix Scientific, which provides various quantities for laboratory use . The compound is identified by its CAS number 1306738-39-5 and MDL number MFCD19103628 .
The synthesis of methyl 3-(2-morpholin-4-ylpyrimidin-5-yl)-3-oxopropanoate generally involves multiple synthetic steps:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm the structure. For instance, characteristic peaks in the IR spectrum may indicate the presence of carbonyl (C=O) and ester (C-O) functionalities, while NMR can provide insights into the hydrogen environments within the molecule .
Methyl 3-(2-morpholin-4-ylpyrimidin-5-yl)-3-oxopropanoate can participate in various chemical reactions:
The major products from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.
The mechanism of action for methyl 3-(2-morpholin-4-ylpyrimidin-5-yl)-3-oxopropanoate involves its interaction with biological targets at the molecular level:
Methyl 3-(2-morpholin-4-ylpyrimidin-5-yl)-3-oxopropanoate is typically a solid at room temperature with moderate solubility in organic solvents like ethanol and dimethyl sulfoxide.
The compound exhibits typical reactivity associated with esters, including hydrolysis under acidic or basic conditions, which can yield carboxylic acids and alcohols. Its stability is influenced by environmental factors such as pH and temperature .
Key physical properties include:
Methyl 3-(2-morpholin-4-ylpyrimidin-5-yl)-3-oxopropanoate has several notable applications in scientific research:
The synthesis of methyl 3-(2-morpholin-4-ylpyrimidin-5-yl)-3-oxopropanoate (CAS: 1306738-39-5) centers on constructing its pyrimidine core prior to morpholine incorporation. The dominant approach involves nucleophilic aromatic substitution (SNAr) where 2-chloro-5-bromopyrimidine reacts with morpholine under mild conditions (40-60°C), selectively displacing the chlorine at the 2-position due to its superior leaving group ability compared to bromide [1] [3]. This regioselectivity is critical for ensuring correct morpholine orientation. Subsequent metal-mediated coupling, typically Suzuki or Stille reactions at the 5-position, introduces the 3-oxopropanoate moiety. Alternatively, direct C-H activation of pre-formed 2-morpholinylpyrimidine using palladium catalysts enables coupling with methyl malonate derivatives, offering a streamlined route but requiring precise catalyst control [4].
Table 1: Key Building Blocks and Intermediates
Compound Name | CAS Number | Molecular Formula | Role in Synthesis |
---|---|---|---|
Methyl 3-(2-morpholin-4-ylpyrimidin-5-yl)-3-oxopropanoate | 1306738-39-5 | C₁₂H₁₅N₃O₄ | Target Compound |
2-Morpholin-4-ylpyrimidin-5-yl intermediate | Not Provided | C₈H₁₂N₃O | Core Precursor |
Methyl 3-(4-methyl-2-morpholin-4-ylpyrimidin-5-yl)-3-oxopropanoate | 1365942-17-1 | C₁₃H₁₇N₃O₄ | Analog for SAR Studies |
Esterification strategies significantly impact yield and purity. Direct esterification of 3-(2-morpholin-4-ylpyrimidin-5-yl)-3-oxopropanoic acid using thionyl chloride (SOCl₂) in methanol affords moderate yields (60-70%), but risks chlorination side products [3]. Superior results employ carbodiimide coupling agents (DCC, EDC) with catalytic DMAP, yielding >85% under anhydrous conditions . Solvent optimization reveals dichloromethane (DCM) or THF outperforms DMF due to reduced lactam formation. Temperature control is crucial: maintaining ≤0°C during acid activation minimizes racemization and decarboxylation. For direct β-ketoester coupling, Knoevenagel condensation between 2-morpholin-4-ylpyrimidine-5-carbaldehyde and methyl acetoacetate using piperidine acetate achieves 75% yield but requires rigorous dehydration [4]. Microwave-assisted esterification (100°C, 15 min) enhances reaction efficiency by 20% compared to reflux methods [8].
Table 2: Optimized Conditions for Key Reactions
Reaction Type | Optimal Conditions | Yield (%) | Critical Parameters |
---|---|---|---|
Morpholine SNAr | Morpholine/DCM, 50°C, 4h | 92 | Anhydrous solvent, N₂ atmosphere |
Esterification (Carbodiimide) | EDC·HCl, DMAP, MeOH/THF, 0°C→RT, 12h | 85-88 | pH control (maintain 7-8) |
Knoevenagel Condensation | Methyl acetoacetate, piperidine acetate, toluene, reflux, 8h | 75 | Molecular sieves (4Å) |
Microwave Esterification | MW, 100°C, 150W, 15 min | 78 | Sealed vessel, controlled pressure |
Regioselective C-H functionalization at the pyrimidine C4/C6 positions employs Pd(OAc)₂/PCy₃ systems, leveraging the morpholine group’s directing effect. Electrophilic palladation at C4 occurs ortho to the morpholine nitrogen, enabling arylation or acetoxylation [4]. Bromination using NBS (1.05 equiv) in acetonitrile at 25°C selectively functionalizes C4 with 90% regioselectivity, confirmed by LC-MS [8]. For C5 pre-functionalized substrates like the target compound, Pd/XPhos-catalyzed Suzuki coupling at C4 tolerates the β-ketoester group when conducted at 80°C in aqueous ethanol. Nickel-catalyzed decarboxylative couplings allow direct introduction of aryl groups to the β-ketoester moiety, though competing pyrimidine decomposition necessitates ligand screening (dtbpy > phenanthroline) [6]. Flow chemistry techniques enhance lithiation at C4 of the pyrimidine ring using n-BuLi at -78°C, followed by electrophilic quenching with DMF or CO₂ to install aldehydes or carboxylic acids [8].
The β-ketoester moiety serves as a linchpin for diversification. Condensations with hydrazines yield pyrazole derivatives exhibiting potent anti-inflammatory activity in LPS-induced BV2 cells (IC₅₀ ~3.2 μM) [4]. Keto-enol tautomerism facilitates chelation-assisted metal binding, enhancing applications in metalloenzyme inhibition. Conversion to enol ethers via Mitsunobu reaction with phenols improves lipophilicity (logP increase >1.5 units), correlating with enhanced cellular permeability in analogs [6]. Reduction of the keto group using NaBH₄/CeCl₃ yields syn-1,3-diols with >5:1 diastereoselectivity, while catalytic hydrogenation (Pd/C, H₂) cleaves the morpholine ring selectively under high pressure (50 psi) [6]. Introduction of electron-withdrawing groups (e.g., CF₃) at the pyrimidine C4 position via Sandmeyer reactions significantly modulates bioactivity, as demonstrated in nitric oxide production inhibition studies (25% enhancement vs. parent compound) [4].
Table 3: Bioactivity of Key Derivatives
Derivative Structure | Synthetic Route | Biological Activity (Model) | Reference |
---|---|---|---|
Pyrazole-condensed analog | Hydrazine condensation | Nitric oxide inhibition (LPS-induced BV2) | [4] |
C4-Trifluoromethyl pyrimidine | Sandmeyer reaction | Enhanced anti-inflammatory activity | [8] |
syn-1,3-Diol derivative | NaBH₄/CeCl₃ reduction | Improved solubility (logS -2.1) | [6] |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8